molecular formula C12H15NO3 B14822808 2-Cyclopropoxy-4-(dimethylamino)benzoic acid

2-Cyclopropoxy-4-(dimethylamino)benzoic acid

Cat. No.: B14822808
M. Wt: 221.25 g/mol
InChI Key: FLMXPRQHGKGHAE-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(dimethylamino)benzoic acid is an organic compound that features a cyclopropoxy group and a dimethylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(dimethylamino)benzoic acid typically involves the introduction of the cyclopropoxy and dimethylamino groups onto a benzoic acid derivative. One common method involves the reaction of 4-(dimethylamino)benzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(dimethylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropoxy and dimethylamino groups can modulate the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Lacks the cyclopropoxy group but shares the dimethylamino and benzoic acid core.

    Cyclopropoxybenzoic acid: Contains the cyclopropoxy group but lacks the dimethylamino group.

Uniqueness

2-Cyclopropoxy-4-(dimethylamino)benzoic acid is unique due to the presence of both cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its similar counterparts.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-cyclopropyloxy-4-(dimethylamino)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-13(2)8-3-6-10(12(14)15)11(7-8)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,14,15)

InChI Key

FLMXPRQHGKGHAE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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